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Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in

pain transmission, neurogenic inflammation, and various physiological processes within the

central and peripheral nervous systems.[1][2] Its biological effects are primarily mediated

through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][2] Upon release,

Substance P is metabolized into various fragments, with C-terminal fragments like Substance
P (3-11) retaining biological activity.[3] This guide provides an in-depth technical overview of

the neuronal activity of the Substance P (3-11) fragment, focusing on its interaction with the

NK1 receptor, downstream signaling, and methods for its investigation. While direct

comparative data on the neuronal electrophysiological effects of SP (3-11) versus the full-

length peptide is limited, this guide synthesizes the available information on its signaling

properties and the well-established neuronal actions of its parent molecule, which are largely

attributed to its C-terminal sequence.

Data Presentation: Quantitative Analysis of
Substance P (3-11) Activity
The following tables summarize the available quantitative data for the activity of Substance P
(3-11) and related fragments compared to the full-length Substance P. The data is derived from

studies in human embryonic kidney 293 (HEK293) cells expressing the human NK1 receptor.[3]
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Table 1: Potency of Substance P and its C-Terminal Fragments in Mobilizing Intracellular

Calcium ([Ca²⁺]i)[3]

Peptide Sequence -log EC₅₀ [M] (Mean ± SEM)

Substance P (SP) RPKPQQFFGLM-NH₂ 8.5 ± 0.3

Substance P (3-11) KPQQFFGLM-NH₂
No significant difference from

SP

Substance P (5-11) QFFGLM-NH₂
No significant difference from

SP

Substance P (6-11) FFGLM-NH₂
No significant difference from

SP

Substance P (7-11) FGLM-NH₂
No significant difference from

SP

Substance P (8-11) GLM-NH₂
No significant difference from

SP

Table 2: Potency of Substance P and its C-Terminal Fragments in Stimulating cAMP

Accumulation[3]

Peptide Sequence
-log EC₅₀ [M] (Mean
± SEM)

Efficacy (Relative
to SP)

Substance P (SP) RPKPQQFFGLM-NH₂ 7.8 ± 0.1 100%

Substance P (3-11) KPQQFFGLM-NH₂ Reduced activity Not specified

Substance P (5-11) QFFGLM-NH₂ Reduced activity Not specified

Substance P (6-11) FFGLM-NH₂ Reduced activity Not specified

Substance P (7-11) FGLM-NH₂ Reduced activity Not specified

Substance P (8-11) GLM-NH₂ Reduced activity Not specified
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Note: "Reduced activity" indicates that the C-terminal fragments, including Substance P (3-11),
were less effective at stimulating cAMP accumulation compared to the full-length Substance P.

Specific EC₅₀ values for the fragments in the cAMP assay were not provided in the source

material.

Signaling Pathways of Substance P and its C-
Terminal Fragments
Activation of the NK1 receptor by Substance P and its C-terminal fragments, including SP (3-

11), initiates a cascade of intracellular signaling events. The primary pathway involves the

coupling of the NK1 receptor to Gαq/11 proteins.[4] This leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ triggers the release of

calcium from intracellular stores, leading to a rise in cytosolic calcium concentration ([Ca²⁺]i), a

key event in many of SP's neuronal effects.[4] DAG, along with the increased [Ca²⁺]i, activates

protein kinase C (PKC).[5]

Substance P can also stimulate the production of cyclic AMP (cAMP) through Gαs protein

coupling, although its C-terminal fragments, including SP (3-11), show diminished capacity in

activating this pathway.[3] This differential signaling suggests that the N-terminal of Substance

P may be important for the full spectrum of its second messenger activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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